molecular formula C3H8N2 B1591821 Cyclopropylhydrazine CAS No. 120550-58-5

Cyclopropylhydrazine

Cat. No. B1591821
M. Wt: 72.11 g/mol
InChI Key: GPSINNCBFURFNQ-UHFFFAOYSA-N
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Description

Cyclopropylhydrazine is an organic compound with the chemical formula C3H8N2 . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Cyclopropylhydrazine molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 rotatable bond, 1 three-membered ring, and 1 N hydrazine .


Synthesis Analysis

Previously unknown 1,1-dicyclopropylhydrazine was obtained in two steps starting from dicyclopropylamine . It serves as a convenient starting material to tri- and tetracyclopropylhydrazines, which have not been described in the literature either .


Molecular Structure Analysis

The molecular formula of Cyclopropylhydrazine is C3H8N2 . The molecular weight is 72.109 Da . The structure of Cyclopropylhydrazine includes a total of 13 bonds, 5 non-H bonds, 1 rotatable bond, 1 three-membered ring, and 1 N hydrazine .

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis : Cyclopropylhydrazine can be synthesized efficiently as salts through the copper salt-catalyzed addition of cyclopropylboronic acid to the azo group of di-tert-butyl azodicarboxylate, followed by deprotection. This method yields cyclopropylhydrazine salts in high amounts (Shibue & Fukuda, 2014).

Biological and Pharmacological Research

  • Cancer Research : The study of cyclopropylhydrazine derivatives has shown potential in inhibiting the growth of mixed uterus sarcoma in mice, highlighting its potential role in cancer research (Merkulova, Vvedenskaia, & Kiselev, 1990).
  • Drug Metabolism Studies : Cyclopropylhydrazine derivatives like cyclophosphamide are used in immunosuppressive therapy and hematopoietic stem cell transplantation. Studies of cyclophosphamide metabolism, particularly its enantioselective analysis, are crucial for understanding its therapeutic efficacy and potential complications (de Castro et al., 2016).
  • Bioactive Compound Development : Research on 1,2-cyclopropyl carbohydrates, which display bioactivity in cancer cell lines and yeast, has been conducted to understand their mechanism of action, potentially through enzymatic cyclopropane ring-opening reactions (Lassueur, 2015).
  • Synthesis of Biologically Active Compounds : Cyclopropylhydrazine derivatives have been utilized in synthesizing new heterocyclic compounds with demonstrated antibacterial and antifungal activities (Mohareb, Ho, & Alfarouk, 2007).

Chemical Synthesis and Applications

  • Cycloaddition Reactions : The reaction of donor-acceptor cyclopropanes with hydrazonyl chlorides under the influence of a Lewis acid to form tetrahydropyridazines is an example of a [3 + 3]-cycloaddition, showcasing cyclopropylhydrazine's utility in chemicalsynthesis (Garve, Petzold, Jones, & Werz, 2016).

Potential Therapeutic Applications

  • Anticancer Agents : Cyclopropylhydrazine derivatives have been studied for their potential as anticancer agents, with specific compounds demonstrating high inhibitory effects against various human tumor cell lines, indicating their promise in cancer therapy (Mohareb, El-Sayed, & Abdelaziz, 2012).
  • Drug Development : The use of cyclopropyl rings, such as in cyclopropylhydrazine derivatives, has been increasingly utilized in drug development due to their unique properties, such as enhancing potency and reducing off-target effects (Talele, 2016).

Safety And Hazards

Cyclopropylhydrazine is a highly reactive compound and should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

cyclopropylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSINNCBFURFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598916
Record name Cyclopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylhydrazine

CAS RN

120550-58-5
Record name Cyclopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylhydrazine
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Cyclopropylhydrazine
Reactant of Route 3
Cyclopropylhydrazine
Reactant of Route 4
Cyclopropylhydrazine
Reactant of Route 5
Cyclopropylhydrazine
Reactant of Route 6
Cyclopropylhydrazine

Citations

For This Compound
24
Citations
AN Shestakov, MA Kuznetsov - Chemical Communications, 2016 - pubs.rsc.org
… Synthetic utility of these cyclopropylhydrazine building … synthesis of cyclopropylhydrazine was published very recently. … remaining members of the cyclopropylhydrazine family posed a …
Number of citations: 10 pubs.rsc.org
T Shibue, Y Fukuda - Tetrahedron Letters, 2014 - Elsevier
… Deprotection of 3 under acidic conditions cleanly provided cyclopropylhydrazine salts in high yields (Scheme 4). We identified the deprotected cyclopropylhydrazine as a ditosylate salt …
Number of citations: 8 www.sciencedirect.com
AC Brewer, PC Hoffman, TD White, Y Lu… - … Chemistry in Industry …, 2020 - Wiley Online Library
… The first problem was related to process safety: cyclopropylhydrazine has an enthalpy of decomposition in the range of 25–50% of that of TNT. Although this is a major issue, there are …
Number of citations: 2 onlinelibrary.wiley.com
GG Gerosa, SA Schwengers, R Maji… - Angewandte Chemie …, 2020 - Wiley Online Library
We disclose a new Brønsted acid promoted quinoline synthesis, proceeding via homo‐diaza‐Cope rearrangement of N‐aryl‐N′‐cyclopropyl hydrazines. Our strategy can be …
Number of citations: 11 onlinelibrary.wiley.com
C Zhou, F Wu, L Lu, L Wei, E Pai, Y Yao, Y Song - PLoS One, 2017 - journals.plos.org
… Similar selectivity profiles can be found for compounds 26 and 32: no LSD1 selectivity was observed for cyclopropylimine 26 with a neutral R 2 group, while cyclopropylhydrazine 32 …
Number of citations: 12 journals.plos.org
Y Zheng, W Zheng, J Wang, H Chang… - The Journal of Physical …, 2018 - ACS Publications
The hydrazine derivatives have been regarded as the important building blocks in organic chemistry for the synthesis of organic N-containing compounds. It is important to understand …
Number of citations: 13 pubs.acs.org
H Azizollahi, JA García-López - Molecules, 2020 - mdpi.com
The functionalization of C–H bonds has become a major thread of research in organic synthesis that can be assessed from different angles, for instance depending on the type of …
Number of citations: 16 www.mdpi.com
TD Crawford, FA Romero, KW Lai, V Tsui… - Journal of medicinal …, 2016 - ACS Publications
… Cyclopropyl analogue 32 was formed from the treatment of 63 with cyclopropylhydrazine and TEA at elevated temperature to afford the cyclpropanated product 66. Deprotection of the …
Number of citations: 81 pubs.acs.org
TJ Colacot - Wiley Online Library
The perception that “there is probably no chemical reaction that cannot be influenced catalytically” was clearly stated by Wilhelm Ostwald even in the beginning of the past century. …
Number of citations: 0 onlinelibrary.wiley.com
L Zhang, G Balan, G Barreiro, BP Boscoe… - Journal of medicinal …, 2014 - ACS Publications
A novel series of pyrazolopyrazines is herein disclosed as mGluR5 negative allosteric modulators (NAMs). Starting from a high-throughput screen (HTS) hit (1), a systematic structure–…
Number of citations: 55 pubs.acs.org

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